An In-depth Technical Guide to the Synthesis and Characterization of 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone
An In-depth Technical Guide to the Synthesis and Characterization of 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone, a key intermediate in the pharmaceutical industry. This document details a robust synthetic protocol via a Grignard reaction, outlines purification methods, and presents a thorough characterization profile including nuclear magnetic resonance (NMR) spectroscopy. All quantitative data is summarized in structured tables for ease of reference, and a detailed experimental workflow is visualized. This guide is intended to be a valuable resource for researchers and professionals involved in organic synthesis and drug development.
Introduction
2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone, with the CAS number 158401-00-4, is a halogenated aromatic ketone.[1] Its molecular structure, featuring a trifluoromethyl group and a trichlorophenyl moiety, imparts unique reactivity, making it a versatile building block in organic synthesis.[2] Notably, this compound is a critical intermediate in the production of Lotilaner, a widely used veterinary medication for treating parasitic infections in animals.[2][3] The high purity of this intermediate is paramount to ensure the efficacy and safety of the final active pharmaceutical ingredient (API).[2] This guide will focus on the most widely validated method for its synthesis and provide a detailed account of its characterization.
Synthesis
The most effective and widely documented method for the synthesis of 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone is a two-step process involving the formation of a Grignard reagent followed by acylation.[4] An alternative approach, the Friedel-Crafts acylation, is generally less effective for this compound due to the electron-withdrawing nature of the three chlorine atoms on the aromatic ring, which deactivates it towards electrophilic substitution.[4]
Grignard Reaction and Acylation
The primary synthetic route commences with the preparation of a 3,4,5-trichlorophenyl Grignard reagent from 5-bromo-1,2,3-trichlorobenzene. This is followed by a reaction with a trifluoroacetylating agent, such as trifluoroacetic anhydride or methyl 2,2,2-trifluoroacetate, to yield the desired product.[4][5]
Experimental Protocol:
Step 1: Formation of the Grignard Reagent
-
All glassware must be rigorously dried in an oven and assembled under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from quenching the Grignard reagent.[6]
-
In a reaction flask, place magnesium turnings.
-
A solution of 5-bromo-1,2,3-trichlorobenzene in an anhydrous ether solvent, such as tetrahydrofuran (THF) or diethyl ether, is prepared.[5]
-
A small amount of the bromoarene solution is added to the magnesium turnings. The reaction can be initiated by gentle heating, sonication, or the addition of a small crystal of iodine.[7]
-
Once the reaction has initiated (indicated by a color change and/or gentle reflux), the remaining bromoarene solution is added dropwise at a rate that maintains a gentle reflux.[6]
-
After the addition is complete, the reaction mixture is stirred until the magnesium is consumed. The formation of the Grignard reagent is indicated by a dark brown solution.[4]
Step 2: Acylation
-
The prepared Grignard reagent is cooled in an ice bath.
-
A solution of the trifluoroacetylating agent (e.g., trifluoroacetic anhydride or methyl 2,2,2-trifluoroacetate) in the same anhydrous solvent is added dropwise to the Grignard reagent, maintaining a low temperature.[4][5]
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period to ensure the reaction goes to completion.
-
The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride or a dilute acid (e.g., 2.0 M HCl).[5]
-
The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product.[5]
Purification
The crude 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone is typically a yellow solid or oil and can be purified by crystallization.[5]
Crystallization Protocol:
-
The crude product is dissolved in a minimal amount of a suitable solvent, such as cyclohexane.[4][5]
-
The solution is then cooled to a low temperature (e.g., -10 °C) to induce crystallization.[4][5]
-
The resulting precipitate, which is the purified product, is collected by filtration.[4][5]
-
The solid can be washed with a cold solvent, like acetonitrile, to remove any remaining impurities.[4]
-
The purified product is then dried under a vacuum. This process yields 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone as a white to off-white crystalline solid.[8]
Characterization
The structural confirmation and purity assessment of the synthesized 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone are performed using various analytical techniques.
Physical Properties
A summary of the physical and chemical properties of the title compound is presented in Table 1.
Table 1: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₈H₂Cl₃F₃O[1] |
| Molecular Weight | 277.46 g/mol [9] |
| Appearance | White to off-white crystalline solid/powder[2][8][10] |
| Boiling Point | 316.7 ± 42.0 °C[9] |
| CAS Number | 158401-00-4[1] |
| Solubility | Good solubility in common organic solvents such as ethanol and dimethyl sulfoxide.[11] Insoluble in water.[12] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation of the synthesized molecule.
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR: The proton NMR spectrum is expected to show a multiplet in the aromatic region corresponding to the two protons on the trichlorophenyl ring. A patent reports this signal between δ 8.07-8.05 ppm.[5]
-
¹³C NMR: The carbon NMR spectrum provides information on all the unique carbon atoms in the molecule. A patent provides the following chemical shifts: δ 116.1 (q, ¹JCF = 290.5 Hz), 129.0, 129.5 (m), 135.8, 139.5, 177.9 (q, ²JCF = 36.6 Hz).[8][13] The quartet at ~116 ppm is characteristic of the trifluoromethyl carbon, and the quartet at ~178 ppm corresponds to the carbonyl carbon, both showing coupling to the fluorine atoms.
-
¹⁹F NMR: The fluorine NMR spectrum is a sensitive probe for the trifluoromethyl group. A single resonance is expected. A reported value for the chemical shift is δ -71.68 ppm.[8][13]
Table 2: NMR Spectroscopic Data
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ¹H | 8.05 - 8.07 | m | - | Ar-H |
| ¹³C | 116.1 | q | ¹JCF = 290.5 | -CF₃ |
| 129.0 | s | - | Ar-C | |
| 129.5 | m | - | Ar-C | |
| 135.8 | s | - | Ar-C | |
| 139.5 | s | - | Ar-C | |
| 177.9 | q | ²JCF = 36.6 | C=O | |
| ¹⁹F | -71.68 | s | - | -CF₃ |
3.2.2. Infrared (IR) Spectroscopy
3.2.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone, the molecular ion peak [M]⁺ would be expected at m/z 276, with an isotopic pattern characteristic of three chlorine atoms. Key fragmentation pathways would likely involve the alpha-cleavage of the C-C bond between the carbonyl group and the trifluoromethyl group, leading to the formation of the [M-CF₃]⁺ ion (trichlorobenzoyl cation) as a prominent peak.
Visualization of Experimental Workflow
The following diagram illustrates the key stages in the synthesis and purification of 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone.
Caption: Synthesis and Purification Workflow.
Conclusion
This technical guide has provided a detailed protocol for the synthesis of 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone via a Grignard reaction, followed by a comprehensive characterization of the final product. The provided data and methodologies are intended to assist researchers and professionals in the efficient and reliable production and analysis of this important pharmaceutical intermediate. The successful synthesis and purification of this compound are critical for the advancement of drug development projects that rely on its unique chemical properties.
References
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- 5. WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. d.web.umkc.edu [d.web.umkc.edu]
- 8. ES2755333T3 - Process to prepare 1- (3,5-dichlorophenyl) -2,2,2-trifluoroethanone and its derivatives - Google Patents [patents.google.com]
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